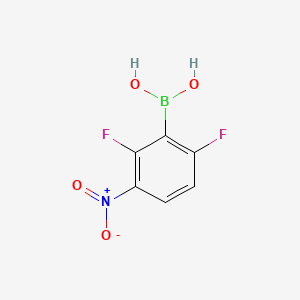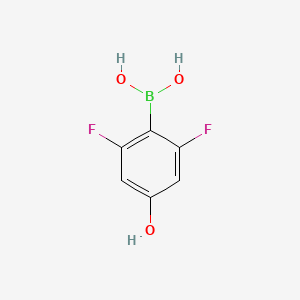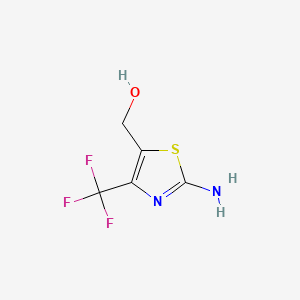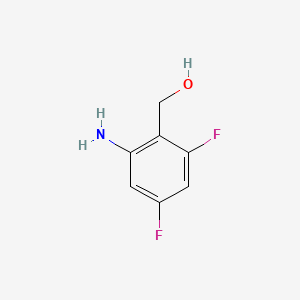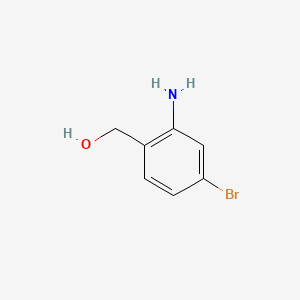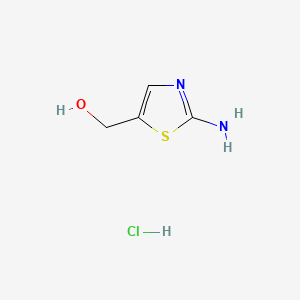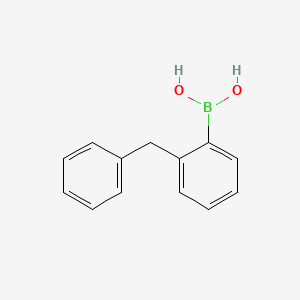
1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol (TOMN) is a novel compound that has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. TOMN is a synthetic compound derived from the naphthalene moiety and is composed of a hydroxyl group and a methoxyl group. The compound has been shown to have a variety of biochemical and physiological effects, which are thought to be due to its ability to interact with a variety of proteins and enzymes.
Scientific Research Applications
Environmental and Health Impact Studies
Research on compounds related to 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol often focuses on their environmental presence and health impacts. Polychlorinated naphthalenes (PCNs), for instance, are environmental pollutants with toxicological similarities to dioxins, and they have been studied for their potential human exposure through dietary intake, emphasizing the need for further investigation into their health effects (Domingo, 2004).
Pharmacological Applications
Studies on naphthalene derivatives have also explored their therapeutic potential. For example, research on AR-A000002, a selective 5-Hydroxytryptamine1B antagonist, highlights the anxiolytic and antidepressant potential of such compounds (Hudzik et al., 2003). Furthermore, the genotoxic potential of 1,4-naphthoquinone has been reviewed, revealing its effects on DNA and the need for careful consideration of its applications (Fowler et al., 2018).
Medicinal Chemistry
Naphthalimide derivatives exhibit extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide compounds have even entered clinical trials, demonstrating the breadth of research into their medicinal applications (Gong et al., 2016).
Biochemical Research and Development
The biochemical modulation of compounds like S-1, which includes components related to naphthalene, has been reviewed for its applications in treating diseases such as gastric cancer, showcasing the ongoing development of naphthalene derivatives in therapeutic contexts (Maehara, 2003).
Environmental Pollution and Remediation
The role of microbial biodegradation in managing polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, underscores the environmental implications and remediation efforts surrounding these compounds (Peng et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol involves the protection of a naphthalene derivative followed by epoxidation and reduction reactions.", "Starting Materials": [ "1,2-naphthalenediol", "2-methoxyethanol", "p-toluenesulfonic acid", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "1. Protection of 1,2-naphthalenediol with 2-methoxyethanol and p-toluenesulfonic acid in acetic acid and tetrahydrofuran", "2. Epoxidation of the protected naphthalene derivative with hydrogen peroxide and sodium hydroxide in water", "3. Reduction of the epoxide with sodium borohydride in diethyl ether", "4. Deprotection of the resulting product with acid to yield 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol" ] } | |
CAS RN |
627081-12-3 |
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.267 |
IUPAC Name |
(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |
InChI Key |
OAFYUCDEFSNRJA-QZNDUUOJSA-N |
SMILES |
C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
synonyms |
(2R,3S)-5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



